Fluorescein-5-maleimide
Overview
Description
Fluorescein-5-maleimide: is a fluorescent dye that is widely used in biochemical research. It is known for its ability to react with thiol groups, making it a valuable tool for labeling proteins and other molecules that contain free sulfhydryl groups. The compound has an excitation wavelength of 494 nm and an emission wavelength of 518 nm, making it suitable for various fluorescence-based applications .
Mechanism of Action
Target of Action
Fluorescein 5-Maleimide primarily targets sulfhydryl-containing molecules , particularly the cysteine residues in proteins . These cysteine residues can be intrinsically present or result from the reduction of cystines . The maleimide group in the compound is highly reactive towards free sulfhydryls, making it an effective tool for labeling these molecules .
Mode of Action
The mode of action of Fluorescein 5-Maleimide involves the formation of a stable thioether bond with sulfhydryl groups at pH 6.5-7.5 . At pH 7, the maleimide group is approximately 1000 times more reactive towards a free sulfhydryl than to an amine . This selective reactivity allows for specific labeling of sulfhydryl-containing molecules.
Pharmacokinetics
It’s important to note that the compound is soluble in dimethyl formamide (dmf), which can impact its distribution and elimination . The compound’s reactivity and stability are also influenced by pH, with optimal reactivity towards sulfhydryls observed at pH 6.5-7.5 .
Result of Action
The primary result of Fluorescein 5-Maleimide’s action is the fluorescent labeling of sulfhydryl-containing molecules . This labeling allows for the visualization and tracking of these molecules, facilitating studies into their roles and behaviors in various biological contexts. For example, it can be used to detect conformational changes, assembly of multisubunit complexes, and ligand-binding processes .
Action Environment
The action of Fluorescein 5-Maleimide is influenced by several environmental factors. The pH of the environment significantly impacts the compound’s reactivity, with optimal reactivity towards sulfhydryls observed at pH 6.5-7.5 . Additionally, the presence of moisture can affect the maleimide groups, which are moisture-sensitive . Therefore, it’s recommended to store the compound in a desiccated environment at -20°C .
Biochemical Analysis
Biochemical Properties
Fluorescein 5-maleimide is used to label sulfhydryl-containing molecules . The maleimide group reacts predominantly with sulfhydryls at pH 6.5-7.5 forming a stable thioether bond . At pH 7, the maleimide group is 1000 times more reactive toward a free sulfhydryl than to an amine . This makes Fluorescein 5-maleimide a valuable tool for labeling proteins and peptides via their thiol groups .
Cellular Effects
Fluorescein 5-maleimide is used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . The fluorescent labeling allows for the visualization of these processes within cells .
Molecular Mechanism
The molecular mechanism of Fluorescein 5-maleimide involves the reaction of the maleimide group with sulfhydryl groups on cysteine side chains at pH 7, forming a stable thioether bond . This allows for the specific labeling of proteins and peptides via their thiol groups .
Temporal Effects in Laboratory Settings
Fluorescein 5-maleimide is stable and does not degrade over time in laboratory settings . It is stored desiccated at -20°C . The product is shipped at ambient temperature .
Metabolic Pathways
Fluorescein 5-maleimide does not participate in metabolic pathways as it is a labeling agent used in biochemical research .
Subcellular Localization
The subcellular localization of Fluorescein 5-maleimide is dependent on the proteins or peptides it is used to label . As such, it can be found in various subcellular compartments depending on the localization of the labeled proteins or peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein-5-maleimide is synthesized by reacting fluorescein with maleic anhydride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The maleimide group in the compound reacts optimally with sulfhydryl groups at a pH of 6.5 to 7.5, forming a stable thioether bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-5-maleimide primarily undergoes substitution reactions with thiol groups. The maleimide group is highly reactive towards free sulfhydryl groups, forming stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .
Common Reagents and Conditions:
Reagents: this compound, thiol-containing molecules (e.g., cysteine residues in proteins)
Conditions: pH 6.5 to 7.5, room temperature, organic solvents such as DMF or DMSO
Major Products: The major product of the reaction between this compound and thiol-containing molecules is a conjugate where the fluorescein dye is covalently attached to the target molecule via a thioether bond .
Scientific Research Applications
Chemistry: Fluorescein-5-maleimide is used as a fluorescent probe to study the conformational changes and interactions of proteins. It is also employed in fluorescence resonance energy transfer (FRET) experiments to investigate molecular interactions .
Biology: In biological research, this compound is used to label proteins, peptides, and other biomolecules. It is particularly useful for studying protein folding, assembly of multisubunit complexes, and ligand-binding processes .
Medicine: this compound is used in medical research to label antibodies and other therapeutic proteins. This allows for the visualization and tracking of these molecules in various biological systems .
Industry: In industrial applications, this compound is used in the development of diagnostic assays and biosensors. Its fluorescent properties make it an ideal candidate for detecting and quantifying specific biomolecules .
Comparison with Similar Compounds
5-Iodoacetamido-fluorescein: Another thiol-reactive fluorescent dye that reacts with sulfhydryl groups to form stable thioether bonds.
N-(2-Aminoethyl)maleimide: A maleimide derivative that reacts with thiol groups but lacks the fluorescent properties of fluorescein-5-maleimide.
Uniqueness: this compound is unique due to its combination of high reactivity towards thiol groups and its fluorescent properties. This makes it an ideal tool for labeling and studying biological molecules in various research applications .
Properties
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDAHOIUHVUJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226327 | |
Record name | Fluorescein 5-maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75350-46-8 | |
Record name | Fluorescein 5-maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075350468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescein 5-maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fluorescein 5-maleimide reacts specifically with sulfhydryl groups (-SH), also known as thiol groups, present in proteins and other molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescein moiety to the target.
A: Yes, F5M can be used to monitor conformational changes in proteins. For example, in studies on the herpes simplex virus single-strand binding protein ICP8, changes in fluorescence properties of attached F5M revealed a conformational change upon binding to single-stranded DNA. []
ANone: The molecular formula of F5M is C20H11NO6S, and its molecular weight is 389.37 g/mol.
A: F5M has an excitation maximum around 494 nm and an emission maximum around 518 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable probe for studying protein structure and interactions. [, , , ]
A: Yes, F5M is generally considered compatible with biological systems and is frequently used in cell-based assays and in vivo studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Fluorescein 5-maleimide is not known to exhibit catalytic properties. It primarily acts as a fluorescent label, utilizing its reactivity with sulfhydryl groups for covalent attachment to target molecules.
A: Yes, computational methods like molecular docking and molecular dynamics simulations can be employed to study the interaction of F5M with proteins, providing insights into binding sites and conformational changes. []
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